molecular formula C7H7Cl2N B14166826 6-Chloro-2-(chloromethyl)-3-methylpyridine

6-Chloro-2-(chloromethyl)-3-methylpyridine

Cat. No.: B14166826
M. Wt: 176.04 g/mol
InChI Key: WROVXJJSULIOLV-UHFFFAOYSA-N
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Description

6-Chloro-2-(chloromethyl)-3-methylpyridine is an organic compound with the molecular formula C7H7Cl2N It is a derivative of pyridine, characterized by the presence of chlorine atoms at the 6th and 2nd positions and a methyl group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(chloromethyl)-3-methylpyridine typically involves the chlorination of 2-(chloromethyl)-3-methylpyridine. One common method includes the reaction of 2-methyl-3-pyridinemethanol with thionyl chloride (SOCl2) to introduce the chloromethyl group. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using chlorine gas or other chlorinating agents. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(chloromethyl)-3-methylpyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with different nucleophiles, such as amines, thiols, or alcohols, to form corresponding derivatives.

    Oxidation Reactions: The compound can be oxidized to form pyridine N-oxides using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction Reactions: Reduction of the chloromethyl group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and catalysts (e.g., triethylamine).

    Oxidation: Oxidizing agents (e.g., H2O2, m-CPBA), solvents (e.g., acetonitrile, dichloromethane).

    Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., tetrahydrofuran, ethanol).

Major Products

    Substitution: Derivatives with various functional groups replacing the chloromethyl group.

    Oxidation: Pyridine N-oxides.

    Reduction: Methylpyridine derivatives.

Scientific Research Applications

6-Chloro-2-(chloromethyl)-3-methylpyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(chloromethyl)-3-methylpyridine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially disrupting their normal function.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-2-(chloromethyl)-4-phenylquinazoline 3-oxide
  • 6-Chloro-2-(chloromethyl)-4-(2-chlorophenyl)quinazoline 3-oxide

Uniqueness

6-Chloro-2-(chloromethyl)-3-methylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities.

Properties

Molecular Formula

C7H7Cl2N

Molecular Weight

176.04 g/mol

IUPAC Name

6-chloro-2-(chloromethyl)-3-methylpyridine

InChI

InChI=1S/C7H7Cl2N/c1-5-2-3-7(9)10-6(5)4-8/h2-3H,4H2,1H3

InChI Key

WROVXJJSULIOLV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C=C1)Cl)CCl

Origin of Product

United States

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